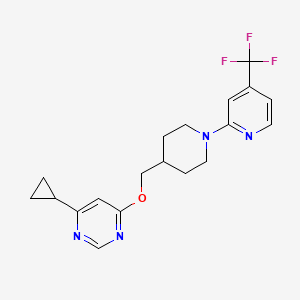

4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine

CAS No.: 2319806-56-7

Cat. No.: VC4735627

Molecular Formula: C19H21F3N4O

Molecular Weight: 378.399

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2319806-56-7 |

|---|---|

| Molecular Formula | C19H21F3N4O |

| Molecular Weight | 378.399 |

| IUPAC Name | 4-cyclopropyl-6-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrimidine |

| Standard InChI | InChI=1S/C19H21F3N4O/c20-19(21,22)15-3-6-23-17(9-15)26-7-4-13(5-8-26)11-27-18-10-16(14-1-2-14)24-12-25-18/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2 |

| Standard InChI Key | FPEBEYCETWSKON-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F |

Introduction

Synthesis

The synthesis of 4-Cyclopropyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine typically involves:

-

Starting Materials:

-

A substituted pyrimidine precursor.

-

A piperidine derivative functionalized with a trifluoromethyl-pyridinyl group.

-

-

Key Reactions:

-

Nucleophilic substitution or palladium-catalyzed coupling to introduce the methoxy linker.

-

Cyclopropylation of the pyrimidine ring using cyclopropyl halides or equivalents.

-

-

Purification: Chromatographic techniques such as HPLC are used to isolate the final product.

Spectroscopic Characterization

To confirm its structure, standard spectroscopic methods are employed:

-

NMR (Nuclear Magnetic Resonance): Provides data on proton and carbon environments in the molecule.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

IR Spectroscopy: Identifies functional groups like methoxy (-OCH) and trifluoromethyl (-CF).

Biological Testing

Preliminary studies might involve:

-

In Vitro Screening: Testing against cancer cell lines or microbial strains to evaluate cytotoxicity or antimicrobial efficacy.

-

Enzyme Assays: Assessing inhibition of specific kinases or enzymes.

Comparative Analysis

| Feature | 4-Cyclopropyl Compound | Other Pyrimidine Derivatives |

|---|---|---|

| Core Structure | Pyrimidine | Pyrido[3,4-d]pyrimidines |

| Functional Modifications | Cyclopropyl, trifluoromethyl-pyridinyl-piperidine | Substituted phenyl or alkoxy groups |

| Potential Applications | Kinase inhibitor, CNS drug | Anticancer agents, VEGFR inhibitors |

| Stability | Enhanced by trifluoromethyl group | Variable based on substituents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume